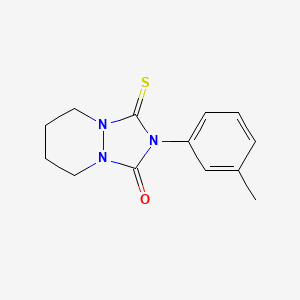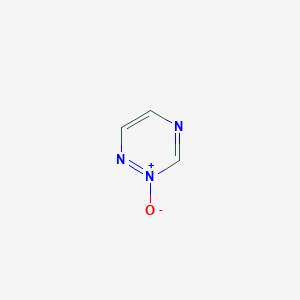
2-Oxo-1,2lambda~5~,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1,2lambda~5~,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2lambda~5~,4-triazine can be achieved through various methods. One common approach involves the reaction of 1,3-oxazolone with phenyl hydrazine or hydroxylamine hydrochloride . This reaction typically takes place in the presence of acetic acid (glacial) and fused sodium acetate, resulting in the formation of the triazine derivative .
Another method involves the use of microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods offer efficient and eco-friendly routes for the synthesis of triazine derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-1,2lambda~5~,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring, leading to the formation of new compounds.
Substitution: Substitution reactions, such as nucleophilic displacement, can introduce different functional groups into the triazine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ketones, aldehydes, alkynes, secondary alcohols, and alkenes . These reactions often take place under mild to moderate conditions, with catalysts such as TFA (trifluoroacetic acid) and acetic acid .
Major Products Formed
The major products formed from the reactions of this compound include various triazine derivatives, which can exhibit a wide range of biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Oxo-1,2lambda~5~,4-triazine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Industry: The compound is used in the production of herbicides, pesticides, and dyes.
Wirkmechanismus
The mechanism of action of 2-Oxo-1,2lambda~5~,4-triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, some triazine derivatives act as A2a receptor antagonists, which can modulate various physiological processes .
Vergleich Mit ähnlichen Verbindungen
2-Oxo-1,2lambda~5~,4-triazine can be compared with other similar compounds, such as:
1,2,4-Triazine: Known for its antifungal, anti-HIV, anticancer, and anti-inflammatory activities.
1,2,5-Oxadiazine: Exhibits antibacterial, cardiovascular, and plant growth-regulating activities.
Pyrrolo[2,1-f][1,2,4]triazine: Used in antiviral drugs like remdesivir and has shown potential against various therapeutic targets.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of reactions it can undergo, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
59323-39-6 |
|---|---|
Molekularformel |
C3H3N3O |
Molekulargewicht |
97.08 g/mol |
IUPAC-Name |
2-oxido-1,2,4-triazin-2-ium |
InChI |
InChI=1S/C3H3N3O/c7-6-3-4-1-2-5-6/h1-3H |
InChI-Schlüssel |
PFUNKLDUYDUWON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=[N+](C=N1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


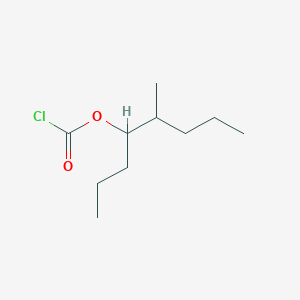
![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)
![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)

![4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide](/img/structure/B14601282.png)
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)
![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
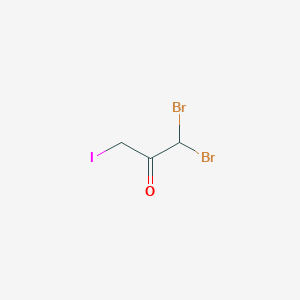
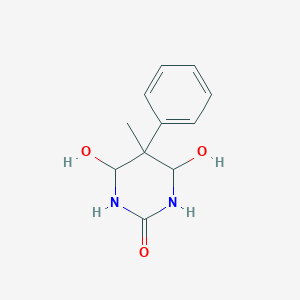

![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
